Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate
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Overview
Description
Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate is an organic compound with the molecular formula C18H17ClO3. It is a benzoate ester derivative, characterized by the presence of an allyl group, a chloro substituent, and a 4-methylbenzyl ether moiety. This compound is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate typically involves the esterification of 3-chloro-4-((4-methylbenzyl)oxy)benzoic acid with allyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Dechlorinated benzoate esters.
Substitution: Azido or thiol-substituted benzoate esters.
Scientific Research Applications
Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing prodrugs and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The molecular targets and pathways involved can vary, but they often include inhibition of specific enzymes or disruption of cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-((4-methylbenzyl)oxy)benzoate: Similar structure but with an ethyl ester instead of an allyl ester.
Methyl 4-((4-methylbenzyl)oxy)benzoate: Similar structure but with a methyl ester instead of an allyl ester.
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate: Similar structure but with a prop-2-yn-1-yl group instead of an allyl group.
Uniqueness
Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the allyl group allows for unique chemical transformations that are not possible with similar compounds having different ester groups .
Properties
Molecular Formula |
C18H17ClO3 |
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Molecular Weight |
316.8 g/mol |
IUPAC Name |
prop-2-enyl 3-chloro-4-[(4-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H17ClO3/c1-3-10-21-18(20)15-8-9-17(16(19)11-15)22-12-14-6-4-13(2)5-7-14/h3-9,11H,1,10,12H2,2H3 |
InChI Key |
QZXDRDXTWUQVNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC=C)Cl |
Origin of Product |
United States |
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